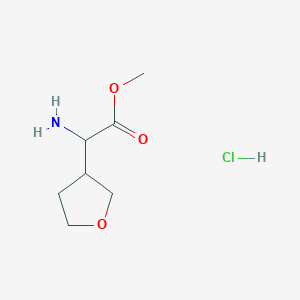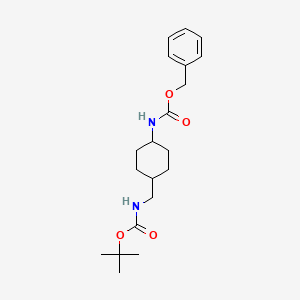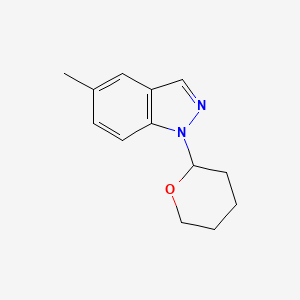
1-甲基-4-氮杂环醇盐酸盐
描述
1-Methyl-4-azepanol hcl is a chemical compound with the molecular formula C7H16ClNO . It has a molecular weight of 165.66 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-azepanol hcl is represented by the linear formula C7H16ClNO . The InChI code for this compound is 1S/C7H15NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h7,9H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
1-Methyl-4-azepanol hcl is a white to yellow solid . It has a molecular weight of 165.66 . The storage temperature is 2-8°C . Unfortunately, the boiling point is not specified . The compound has a density of 0.977 and a boiling point of 205°C .科学研究应用
酶抑制和药代动力学
1-甲基-4-氮杂环醇盐酸盐作为基于氮杂酮的组织蛋白酶 K 抑制剂的成分,在酶抑制方面显示出潜力。这些抑制剂具有不同的效力和药代动力学特性,对于医学研究非常重要,尤其是在骨吸收和相关疾病方面 (Yamashita 等,2006)。
核磁共振 (NMR) 光谱
1-甲基-4-氮杂环醇盐酸盐和相关化合物的 NMR 光谱分析提供了对其分子结构的见解。了解这些参数对于开发具有特定所需性质的新化合物至关重要 (McNab 和 Monahan,1990)。
有机催化合成
该化合物在氮杂环部分的对映选择性有机催化合成中发挥作用。这种创新方法突出了该化合物在合成化学中的重要性,特别是在光学活性衍生物的创建中 (Goudedranche 等,2014)。
抗菌和抗癌研究
氮杂环衍生物,包括与 1-甲基-4-氮杂环醇盐酸盐相关的衍生物,已因其抗菌和抗癌特性而受到研究。这项研究对于开发治疗感染和癌症的新型治疗剂至关重要 (Verma 等,2015)。
抗结核活性
氮杂环衍生物,包括与 1-甲基-4-氮杂环醇盐酸盐在结构上相关的衍生物,已被合成并评估了其对结核病的有效性,展示了这些化合物开发新型抗结核剂的潜力 (Medvedeva 等,2018)。
抗衣原体剂
与 1-甲基-4-氮杂环醇盐酸盐相关的红藻醇 C 环衍生物的研究显示出对沙眼衣原体的显着活性。这证明了该化合物在开发新型抗菌剂中的潜在作用 (Kazakova 等,2021)。
安全和危害
属性
IUPAC Name |
1-methylazepan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h7,9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFECYMZTWTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylazepan-4-ol hydrochloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

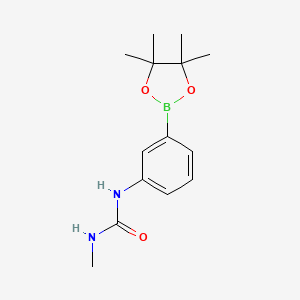
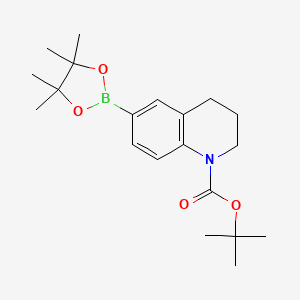
![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)

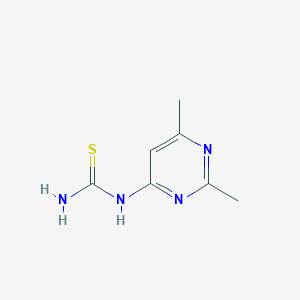
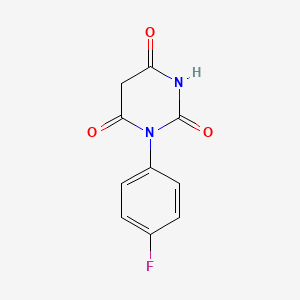


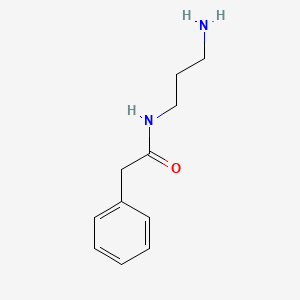
![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)
![1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine](/img/structure/B3112728.png)
